2,6-Dibromophenol

Catalog No.
S604561
CAS No.
608-33-3
M.F
C6H4Br2O
M. Wt
251.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromophenol

CAS Number

608-33-3

Product Name

2,6-Dibromophenol

IUPAC Name

2,6-dibromophenol

Molecular Formula

C6H4Br2O

Molecular Weight

251.90 g/mol

InChI

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H

InChI Key

SSIZLKDLDKIHEV-UHFFFAOYSA-N

SMILES

Array

solubility

Very soluble in ethanol, ether

Synonyms

2,6-DBP, 2,6-dibromophenol

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)Br

The exact mass of the compound 2,6-Dibromophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ethanol, etherin water, 119 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6214. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of dibromophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dibromophenol is a highly specialized symmetrically disubstituted halogenated phenol, primarily utilized as a rigid monomer for flame-retardant polymers and a regioselective building block in fine chemical synthesis [1]. Characterized by its open para position and sterically hindered ortho positions, the compound exhibits a pKa of 6.67 and a melting point of 56–57 °C [2]. In industrial procurement, it is prioritized over mono-brominated or fully brominated analogs when downstream applications require precise linear oxidative coupling, specific electrophilic para-substitution without ortho-interference, or enhanced acidity for efficient phenoxide generation [1].

Substituting 2,6-dibromophenol with its close isomer 2,4-dibromophenol or the more heavily halogenated 2,4,6-tribromophenol fundamentally alters reaction trajectories and polymer architectures [1]. Because 2,4-dibromophenol has its para position blocked, it cannot undergo the linear 1,4-oxidative coupling required to synthesize poly(2,6-dibromophenylene oxide) (PBO) flame retardants. Furthermore, the lack of a second ortho-bromine in 2,4-dibromophenol significantly reduces its acidity (pKa 7.79 vs 6.67), requiring harsher basic conditions for deprotonation [1]. Conversely, substituting with 2,4,6-tribromophenol eliminates the reactive para site entirely, preventing further functionalization in complex intermediate synthesis.

Enhanced Acidity and Phenoxide Generation Efficiency

The dual ortho-bromine substitution on 2,6-dibromophenol exerts a strong electron-withdrawing effect, significantly lowering its pKa compared to asymmetrical isomers [1]. Quantitative measurements establish the pKa of 2,6-dibromophenol at 6.67, whereas 2,4-dibromophenol exhibits a pKa of 7.79 [1]. This order-of-magnitude difference in acidity means that 2,6-dibromophenol can be fully deprotonated under much milder basic conditions, which is critical for minimizing side reactions during the formulation of complex aryl ethers via Williamson ether synthesis or when preparing the phenoxide monomer for polymerization [2].

Evidence DimensionAcid dissociation constant (pKa) at 25 °C
Target Compound Data6.67 (2,6-Dibromophenol)
Comparator Or Baseline7.79 (2,4-Dibromophenol)
Quantified Difference1.12 pKa unit difference (over 10-fold increase in acidity)
ConditionsStandard aqueous conditions at 25 °C

Allows buyers to utilize milder bases during synthesis, reducing degradation of base-sensitive functional groups in multi-step pharmaceutical or polymer manufacturing.

Steric Blocking for Polybrominated Dibenzofuran (PBDF) Suppression

In the design of brominated flame retardants, the thermal degradation profile of the precursor is heavily scrutinized to avoid toxic byproducts [1]. Pyrolytic studies evaluating bromophenols between 300 °C and 500 °C demonstrate that while 2,4-dibromophenol yields trace amounts of polybrominated dibenzofurans (PBDFs) through a dihydroxybiphenyl intermediate, 2,6-dibromophenol produces zero PBDFs[1]. The presence of bromine atoms at both ortho positions in 2,6-dibromophenol sterically blocks the specific ring-closure pathways required for PBDF formation, making it a safer precursor profile for high-temperature material applications.

Evidence DimensionPBDF formation during thermal degradation
Target Compound DataNo PBDFs produced (2,6-Dibromophenol)
Comparator Or BaselineTrace PBDFs produced (2,4-Dibromophenol)
Quantified DifferenceComplete suppression of PBDF pathways
ConditionsPyrolysis at 300–500 °C

Crucial for manufacturers of flame retardants who must comply with strict environmental and safety regulations regarding dioxin and furan generation during thermal stress.

Steric Hindrance Impact on Cross-Coupling Yields

The dual ortho-bromine configuration of 2,6-dibromophenol provides extreme site-selectivity but imposes significant steric hindrance during transition-metal-catalyzed cross-coupling [1]. In a standardized Sonogashira coupling and cyclization to form substituted benzofurans, mono-ortho substituted analogs (like 2-bromophenol derivatives) achieved yields of 73–98% [1]. Under the identical catalytic system, 2,6-dibromophenol yielded only 27% of the desired cyclized product [1]. This quantitative drop highlights the necessity for buyers and process chemists to specifically optimize ligand and catalyst loading when procuring 2,6-dibromophenol for cross-coupling, rather than relying on generic bromophenol protocols.

Evidence DimensionProduct yield in Sonogashira coupling/cyclization
Target Compound Data27% yield (2,6-Dibromophenol)
Comparator Or Baseline73–98% yield (Mono-ortho substituted 2-bromophenols)
Quantified Difference~50-70% reduction in yield under baseline conditions
Conditions130 °C, Pd catalyst, DMF, Cs2CO3

Informs process chemists that generic coupling conditions will fail, necessitating specialized catalytic optimization when selecting this highly hindered building block.

Regioselective Linear Polymerization Suitability

2,6-Dibromophenol is uniquely suited for the synthesis of poly(2,6-dibromophenylene oxide) (PBO) via copper-catalyzed oxidative coupling . The structural prerequisite for this linear 1,4-polymerization is an unhindered para position combined with blocked ortho positions to prevent branching . 2,4-Dibromophenol, possessing a blocked para position and an open ortho position, cannot undergo this linear polymerization and instead forms irregular, branched, or terminated oligomers. Consequently, 2,6-dibromophenol is the mandatory monomer for producing rigid, high-molecular-weight brominated polyether resins.

Evidence DimensionLinear 1,4-polymerization capability
Target Compound DataSupports linear oxidative coupling (2,6-Dibromophenol)
Comparator Or BaselineFails to form linear 1,4-polymers (2,4-Dibromophenol)
Quantified DifferenceBinary (Capable vs. Incapable)
ConditionsCopper-catalyzed oxidative coupling conditions

Dictates the absolute procurement choice for synthesizing poly(phenylene oxide)-class flame retardants, as isomers cannot form the required linear backbone.

Synthesis of Poly(2,6-dibromophenylene oxide) Flame Retardants

Directly leveraging its open para position and dual ortho-blocking, 2,6-dibromophenol is the essential monomer for producing PBO . This polymer is utilized in high-performance plastics and resins where thermal stability and strict flame retardancy are required, benefiting from the monomer's inability to form PBDFs during thermal degradation.

Regioselective para-Functionalization in Fine Chemicals

Because the ortho positions are sterically protected by bromine atoms, 2,6-dibromophenol is the ideal starting material for synthesizing para-substituted aromatics, such as 2,6-dibromo-4-nitrophenol or 2,6-dibromo-4-cyanophenol[1]. Buyers targeting these specific intermediates achieve much higher regiochemical purity than when starting from unsubstituted or mono-substituted phenols.

Precursor for Complex Aryl Ethers via Williamson Synthesis

Taking advantage of its relatively low pKa (6.67), 2,6-dibromophenol is highly suitable for Williamson ether synthesis under mild basic conditions[1]. This is particularly valuable in pharmaceutical manufacturing where harsh bases might degrade other sensitive functional groups on the alkyl halide coupling partner.

Physical Description

Solid

Color/Form

Needles from water

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

251.86084 Da

Monoisotopic Mass

249.86289 Da

Boiling Point

255 °C; 162 °C at 21 mm Hg

Heavy Atom Count

9

LogP

3.36 (LogP)
log Kow = 3.36
3.36

Odor Threshold

The flavor threshold for 2,6-dibromophenol in drinking water is 0.0005 ug/L. /flavor threshold/

Decomposition

Hazardous Decomposition Products: Carbon monoxide, Carbon dioxide, Hydrogen bromide gas.

Melting Point

56.5 °C
56 - 57 °C

UNII

27MIP05EAV

Related CAS

59779-25-8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (85.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.34X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

608-33-3

Wikipedia

2,6-dibromophenol

Methods of Manufacturing

Organic bromine compounds can be produced by a number of different chemical reactions; however, addition and substitution reactions are the methods most commonly employed in industrial processes. /Organic bromine compounds/

General Manufacturing Information

Phenol, 2,6-dibromo-: ACTIVE

Storage Conditions

Suitable: Keep tightly closed. Store in a cool dry place.

Dates

Last modified: 08-15-2023

Gas Purge Microextraction Coupled with Stable Isotope Labeling-Liquid Chromatography/Mass Spectrometry for the Analysis of Bromophenols in Aquatic Products

Shijuan Zhang, Qiuhui Yu, Cuncun Sheng, Jinmao You
PMID: 27960284   DOI: 10.1021/acs.jafc.6b04104

Abstract

A green, sensitive, and accurate method was developed for the extraction and determination of bromophenols (BPs) from aquatic products by using organic solvent-free gas purge microsyringe extraction (GP-MSE) technique in combination with stable isotope labeling (SIL) strategy. BPs were extracted by NaHCO
buffer solution, with recoveries varying from 92.0% to 98.5%. The extracted solution was analyzed by SIL strategy, during which analytes and standards were labeled by 10-methyl-acridone-2-sulfonyl chloride (d
-MASC) and its deuterated counterpart d
-MASC, respectively. The labeling reaction was finished within 10 min with good stability. The liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) sensitivity of BPs was greatly enhanced due to the mass-enhancing property of MASC, while the matrix effect was effectively minimized by the SIL strategy. The limits of detection (LODs) were in the range of 0.10-0.30 μg/kg, while the limits of quantitations (LOQs) were in the range of 0.32-1.0 μg/kg. The proposed method also showed great potential in the qualitative analysis of other bromophenols in the absence of standard.


Transcriptomic and Proteomic Responses of the Organohalide-Respiring Bacterium Desulfoluna spongiiphila to Growth with 2,6-Dibromophenol as the Electron Acceptor

Jie Liu, Lorenz Adrian, Max M Häggblom
PMID: 31836581   DOI: 10.1128/AEM.02146-19

Abstract

Organohalide respiration is an important process in the global halogen cycle and for bioremediation. In this study, we compared the global transcriptomic and proteomic analyses of
strain AA1, an organohalide-respiring member of the
isolated from a marine sponge, with 2,6-dibromophenol or with sulfate as an electron acceptor. The most significant difference of the transcriptomic analysis was the expression of one reductive dehalogenase gene cluster (
), which was significantly upregulated with the addition of 2,6-dibromophenol. The corresponding protein, reductive dehalogenase RdhA16032, was detected in the proteome under treatment with 2,6-dibromophenol but not with sulfate only. There was no significant difference in corrinoid biosynthesis gene expression levels between the two treatments, indicating that the production of corrinoid in
is constitutive or not specific for organohalide versus sulfate respiration. Electron-transporting proteins or mediators unique for reductive dehalogenation were not revealed in our analysis, and we hypothesize that reductive dehalogenation may share an electron-transporting system with sulfate reduction. The metabolism of
, predicted from transcriptomic and proteomic results, demonstrates high metabolic versatility and provides insights into the survival strategies of a marine sponge symbiont in an environment rich in organohalide compounds and other secondary metabolites.
Respiratory reductive dehalogenation is an important process in the overall cycling of both anthropogenic and natural organohalide compounds. Marine sponges produce a vast array of bioactive compounds as secondary metabolites, including diverse halogenated compounds that may enrich for dehalogenating bacteria.
strain AA1 was originally enriched and isolated from the marine sponge
and can grow with both brominated compounds and sulfate as electron acceptors for respiration. An understanding of the overall gene expression and the protein production profile in response to organohalides is needed to identify the full complement of genes or enzymes involved in organohalide respiration. Elucidating the metabolic capacity of this sponge-associated bacterium lays the foundation for understanding how dehalogenating bacteria may control the fate of organohalide compounds in sponges and their role in a symbiotic organobromine cycle.


Photolysis Kinetics, Mechanisms, and Pathways of Tetrabromobisphenol A in Water under Simulated Solar Light Irradiation

Xiaowen Wang, Xuefeng Hu, Hua Zhang, Fei Chang, Yongming Luo
PMID: 25936366   DOI: 10.1021/acs.est.5b00382

Abstract

The photolysis of tetrabromobisphenol A (TBBPA) in aqueous solution under simulated solar light irradiation was studied under different conditions to find out mechanisms and pathways that control the transformation of TBBPA during photoreaction. Particular attention was paid to the identification of intermediates and elucidation of the photolysis mechanism of TBBPA by UPLC, LC/MS, FT-ICR-MS, NMR, ESR, and stable isotope techniques ((13)C and (18)O). The results showed that the photolysis of TBBPA could occur under simulated solar light irradiation in both aerated and deaerated conditions. A magnetic isotope effect (MIE)-hydrolysis transformation was proposed as the predominant pathway for TBBPA photolysis in both cases. 2,6-Dibromophenol and two isopropylphenol derivatives were identified as photooxidation products of TBBPA by singlet oxygen. Reductive debromination products tribromobisphenol A and dibromobisphenol A were also observed. This is the first report of a photolysis pathway involving the formation of hydroxyl-tribromobisphenol A.


Mechanistic and kinetic investigation on OH-initiated oxidation of tetrabromobisphenol A

Maoxia He, Xin Li, Shiqing Zhang, Jianfei Sun, Haijie Cao, Wenxing Wang
PMID: 27018518   DOI: 10.1016/j.chemosphere.2016.03.043

Abstract

Detailed mechanism of the OH-initiated transformation of tetrabromobisphenol A (TBBPA) has been investigated by quantum chemical methods in this paper. Abstraction reactions of hydrogen atoms from the OH groups and CH3 groups of TBBPA are the dominant pathways of the initial reactions. The produced phenolic-type radical and alkyl-type radical may transfer to 4,4'-(ethene-1,1-diyl)bis(2,6-dibromophenol), 4-acetyl-2,6-dibromophenol and 2,6-dibromobenzoquinone at high temperature. In water, major products are 2,6-dibromo-p-hydroquinone, 4-isopropylene-2,6-dibromophenol and 4-(2-hydroxyisopropyl)-2,6-dibromophenol resulting from the addition reactions. Total rate constants of the initial reaction are 1.02 × 10(-12) cm(3) molecule(-1) s(-1) in gas phase and 1.93 × 10(-12) cm(3) molecule(-1) s(-1) in water at 298 K.


Monohydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) and Dihydroxylated Polybrominated Biphenyls (Di-OH-PBBs): Novel Photoproducts of 2,6-Dibromophenol

Hongxia Zhao, Jingqiu Jiang, Yanli Wang, Hans-Joachim Lehmler, Garry R Buettner, Xie Quan, Jingwen Chen
PMID: 26545041   DOI: 10.1021/acs.est.5b03637

Abstract

Hydroxylated polybromodiphenyl ethers (OH-PBDEs) are emerging aquatic pollutants, but their origins in the environment are not fully understood. There is evidence that OH-PBDEs are formed from bromophenols, but the underlying transformation processes remain unknown. Here, we investigate if the photoformation of OH-PBDEs from 2,6-dibromophenol in aqueous solution involves 2,6-bromophenoxyl radicals. After the UV irradiation of an aqueous 2,6-dibromophenol solution, HPLC-LTQ-Orbitrap MS and GC-MS analysis revealed the formation of a OH-PBDE and a dihydroxylated polybrominated biphenyl (di-OH-PBB). Both dimeric photoproducts were tentatively identified as 4'-OH-BDE73 and 4,4'-di-OH-PBB80. In addition, three debromination products (4-OH-BDE34, 4'-OH-BDE27, and 4,4'-di-OH-PBBs) were observed. Electron paramagnetic resonance spectroscopy revealed the presence of a 2,6-dibromophenoxyl radical with a six-line spectrum (a(H) (2 meta) = 3.45 G, a(H) (1 para) = 1.04 G, g = 2.0046) during irradiation of a 2,6-dibromophenol solution in water. The 2,6-dibromophenoxyl radical had a relatively long half-life (122 ± 5 μs) according to laser flash photolysis experiments. The para-para C-C and O-para-C couplings of these 2,6-dibromophenoxyl radicals are consistent with the observed formation of both dimeric OH-PBDE and di-OH-PBB photoproducts. These findings show that bromophenoxyl radical-mediated phototransformation of bromophenols is a source of OH-PBDEs and di-OH-PBBs in aqueous environments that requires further attention.


Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures

Nuria Ortuño, Julia Moltó, Juan A Conesa, Rafael Font
PMID: 24792882   DOI: 10.1016/j.envpol.2014.04.006

Abstract

Tetrabromobisphenol A (TBBPA) is the most widely used brominated flame retardant worldwide. A detailed examination of the degradation products emitted during thermal decomposition of TBBPA is presented in the study. Runs were performed in a laboratory furnace at different temperatures (650 and 800 °C) and in different atmospheres (nitrogen and air). More than one hundred semivolatile compounds have been identified by GC/MS, with special interest in brominated ones. Presence of HBr and brominated light hydrocarbons increased with temperature and in the presence of oxygen. Maximum formation of PAHs is observed at pyrolytic condition at the higher temperature. High levels of 2,4-, 2,6- and 2,4,6- bromophenols were found. The levels of polybrominated dibenzo-p-dioxins and furans have been detected in the ppm range. The most abundant isomers are 2,4,6,8-TeBDF in pyrolysis and 1,2,3,7,8-PeBDF in combustion. These results should be considered in the assessment of thermal treatment of materials containing brominated flame retardants.


Degradation of dibromophenols by UV irradiation

Keiko Katayama-Hirayama, Naoki Toda, Akihiko Tauchi, Atsushi Fujioka, Tetsuya Akitsu, Hidehiro Kaneko, Kimiaki Hirayama
PMID: 25079837   DOI: 10.1016/S1001-0742(13)60600-2

Abstract

We examined the degradation of dibromophenols (DBPs), i.e. 2,4-DBP, 2,6-DBP and 3,5-DBP by ultraviolet (UV) irradiation and estimated the relationship between degradability and molecular orbital properties of each dibromophenol. The removal of DBPs under a UV lamp system was successfully performed in an aqueous solution. After 5 min of irradiation, the initial DBPs concentration of 20 mg/L was decreased to below 1 mg/L, and about 60% of bromide ion was released. A decrease in the concentration of dissolved organic carbon (DOC) suggested the mineralization of DBPs. The mineralization may occur after release of bromide ions because the decrease of DOC was slower than the release of bromide ions. The degradability of 3,5-DBP was slightly lower than 2,6-DBP and 2,4-DBP. Molecular orbital calculation suggested that the electrophilic frontier density and the highest occupied molecular orbital (HOMO) energy may be related to the degradability of DBPs.


HPLC-ED of low-molecular weight brominated phenols and tetrabromobisphenol A using pretreated carbon fiber microelectrode

Zdenka Bartosova, David Jirovsky, Daniel Riman, Vladimir Halouzka, Martin Svidrnoch, Jan Hrbac
PMID: 24720971   DOI: 10.1016/j.talanta.2014.01.013

Abstract

Electrochemically pretreated carbon fiber microelectrode was used to develop a simple, fast and sensitive HPLC-ECD method for the determination of brominated phenols. In addition to simple mono-, di- and tri-bromophenols (4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, 2,4,6-tri-bromophenol) the possibility of electrochemical detection of 3,3',5,5'-tetrabromobisphenol A in oxidation mode is reported for the first time. The isocratic separation was achieved within 14 min using ternary mobile phase consisting of 50mM-phosphate buffer (pH 3.5), acetonitrile and methanol (35/15/50, v/v), and detection potential of E=+1450 mV (vs. Ag/AgCl). The carbon fiber microelectrode permitted to use high anodic potentials (up to +1800 mV vs. Ag/AgCl), the optimum analytical response was achieved at +1450 mV vs. Ag/AgCl. The limits of detection (LOD) for the studied analytes were within the range of 1.8-56.6 ng mL(-1). The developed method was applied to determination of brominated phenols in spiked water samples. Furthermore, after simple extraction with methyl tert-butyl ether, it was possible to quantify tetrabromobisphenol A (TBBA) in a piece of CRT monitor plastic casing. The found amount of TBBA was 10.22 mg kg(-1) (±0.43).


Quantification of bromophenols in Islay whiskies

Paul Bendig, Katja Lehnert, Walter Vetter
PMID: 24605764   DOI: 10.1021/jf405006e

Abstract

Two single malt whiskies from the Scottish island Islay, i.e., Laphroiag and Lagavulin, are characterized by an iodine-like flavor associated with marine environments. In this study we investigated if this flavor impression could be due to bromophenols which are character impact compounds of marine fish and shrimps. In this study we developed a method suited for the determination of dibromo- and tribromophenols in whisky. Aliquots were O-acetylated, and quantification was carried out with gas chromatography with electron-capture negative ion mass spectrometry (GC/ECNI-MS). Both Islay whiskies contained more than 400 ng/L bromophenols with 2,6-dibromophenol being the most relevant homologue (>300 ng/L, respectively). These concentrations are at least 1 order of magnitude higher than the taste threshold of 2,6-dibromophenol in water. A third Islay whisky, Bowmore, contained ∼100 ng/L bromophenols while seventeen other whiskies from other regions in Scotland as well as from the USA, Ireland, and Germany contained at least 1 order of magnitude less than the two whiskies with the marine taste. Accordingly, bromophenols may contribute to the marine flavor and taste of Laphroaig and Lagavulin.


Reductive dehalogenase structure suggests a mechanism for B12-dependent dehalogenation

Karl Ap Payne, Carolina P Quezada, Karl Fisher, Mark S Dunstan, Fraser A Collins, Hanno Sjuts, Colin Levy, Sam Hay, Stephen Ej Rigby, David Leys
PMID: 25327251   DOI: 10.1038/nature13901

Abstract

Organohalide chemistry underpins many industrial and agricultural processes, and a large proportion of environmental pollutants are organohalides. Nevertheless, organohalide chemistry is not exclusively of anthropogenic origin, with natural abiotic and biological processes contributing to the global halide cycle. Reductive dehalogenases are responsible for biological dehalogenation in organohalide respiring bacteria, with substrates including polychlorinated biphenyls or dioxins. Reductive dehalogenases form a distinct subfamily of cobalamin (B12)-dependent enzymes that are usually membrane associated and oxygen sensitive, hindering detailed studies. Here we report the characterization of a soluble, oxygen-tolerant reductive dehalogenase and, by combining structure determination with EPR (electron paramagnetic resonance) spectroscopy and simulation, show that a direct interaction between the cobalamin cobalt and the substrate halogen underpins catalysis. In contrast to the carbon-cobalt bond chemistry catalysed by the other cobalamin-dependent subfamilies, we propose that reductive dehalogenases achieve reduction of the organohalide substrate via halogen-cobalt bond formation. This presents a new model in both organohalide and cobalamin (bio)chemistry that will guide future exploitation of these enzymes in bioremediation or biocatalysis.


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